methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can include the types of reactions used to produce it, the starting materials, the reaction conditions, and the yield of the product .
Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy .
Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include looking at what reactants are needed, what the products are, the conditions required for the reaction, and the mechanism of the reaction .
Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has been dedicated to synthesizing new heterocyclic compounds containing sulfonamido moieties, aiming to explore their potential as antibacterial agents. For instance, Azab et al. (2013) demonstrated the synthesis of pyran, pyridine, and pyridazine derivatives by reacting the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds. The study also explored the reactivity of the precursor hydrazone towards hydrazine derivatives to yield pyrazole and oxazole derivatives, with several compounds exhibiting high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antibacterial and Antimicrobial Evaluation
The antimicrobial activities of synthesized heterocyclic compounds based on the sulfonamide group have been a focal point of research. El‐Emary et al. (2002) detailed the synthesis of several new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, which, upon reaction with various reagents, produced compounds with significant antibacterial and antifungal activities. These findings indicate the potential of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Potential as Anticancer Agents
Research into the potential anticancer properties of compounds related to methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate has also been conducted. Mallikarjuna and Keshavayya (2020) synthesized novel heterocyclic azo dyes by diazo-coupling reaction of sulfamethoxazole with various coupling compounds, showing promising anti-tubercular activity against Mycobacterium tuberculosis and potential anticancer properties, particularly against MCF-7 breast cancer cell lines (Mallikarjuna & Keshavayya, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl N-[4-[2-(4-pyridin-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-27-18(24)22-16-4-6-17(7-5-16)28(25,26)21-9-10-23-13-15(12-20-23)14-3-2-8-19-11-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKTCWAEVIJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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